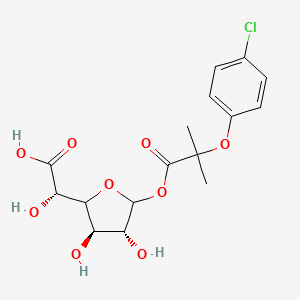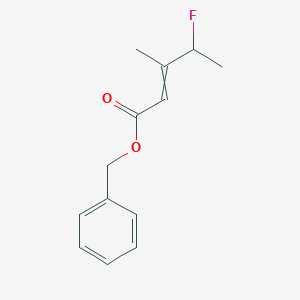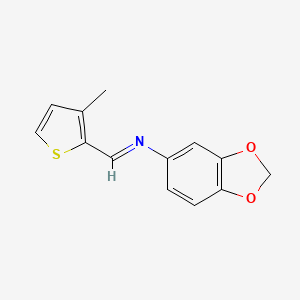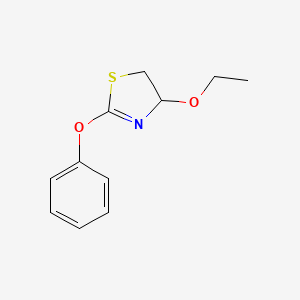![molecular formula C16H10Cl3NO B14437543 3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline CAS No. 76590-28-8](/img/structure/B14437543.png)
3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline is a chemical compound known for its unique structure and properties It is an aromatic amine with a complex molecular structure that includes a naphthalene ring substituted with chlorine atoms and an aniline group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline typically involves multiple steps, starting with the preparation of the naphthalene derivative. One common method involves the chlorination of naphthalene to introduce chlorine atoms at specific positions. This is followed by the formation of the naphthalen-1-yl ether through a nucleophilic substitution reaction with an appropriate aniline derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and etherification processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene and aniline derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-(4-chlorophenoxy)aniline: Similar in structure but with a different substitution pattern on the aromatic ring.
3,4-Dichloroaniline: Lacks the naphthalene ring but shares the aniline and chlorine substitution.
Uniqueness
3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline is unique due to its specific substitution pattern and the presence of both naphthalene and aniline moieties. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
76590-28-8 |
|---|---|
Fórmula molecular |
C16H10Cl3NO |
Peso molecular |
338.6 g/mol |
Nombre IUPAC |
3-chloro-4-(2,4-dichloronaphthalen-1-yl)oxyaniline |
InChI |
InChI=1S/C16H10Cl3NO/c17-12-8-14(19)16(11-4-2-1-3-10(11)12)21-15-6-5-9(20)7-13(15)18/h1-8H,20H2 |
Clave InChI |
LNZQAJZDUQFIJK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=C2OC3=C(C=C(C=C3)N)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


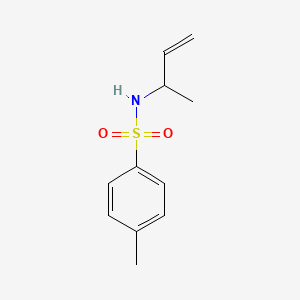
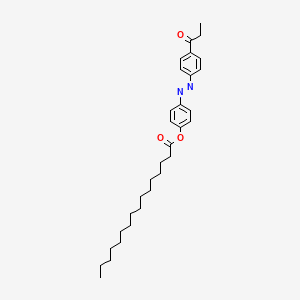
![4-[2-(1H-Imidazol-1-yl)ethyl]phenol](/img/structure/B14437487.png)
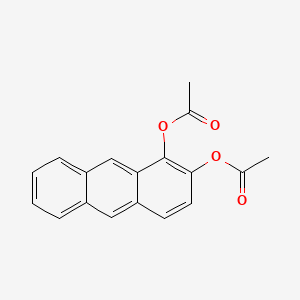
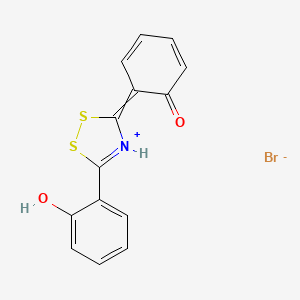
![O-[Fluoro(dimethyl)silyl]hydroxylamine](/img/structure/B14437498.png)
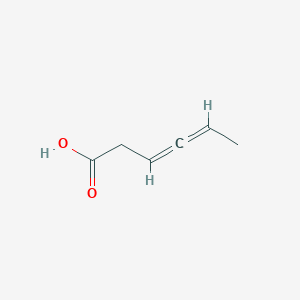
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-(2-aminoethylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14437509.png)

